molecular formula C19H15F2N3O3S B2818394 N-(2,4-difluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899724-51-7

N-(2,4-difluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2818394
CAS No.: 899724-51-7
M. Wt: 403.4
InChI Key: MFHDKUHPANRHNS-UHFFFAOYSA-N
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Description

This compound is a thioacetamide derivative featuring a dihydropyrazine core substituted with a 4-methoxyphenyl group and an acetamide side chain bearing a 2,4-difluorophenyl moiety. The structural complexity arises from the integration of electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-27-14-5-3-13(4-6-14)24-9-8-22-18(19(24)26)28-11-17(25)23-16-7-2-12(20)10-15(16)21/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHDKUHPANRHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound and CAS:899759-85-4 share a dihydropyrazine core but differ in substituent positions (2,4-difluorophenyl vs. 3,4-difluorophenyl), which may alter steric interactions and electronic effects .
  • The simpler analog in lacks the dihydropyrazine ring, reducing structural rigidity and possibly metabolic stability compared to the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR Peaks (C=O, C≡N, NH) Notable NMR Signals
Target Compound Not reported Expected: ~1660–1670 cm⁻¹ (C=O), ~2200 cm⁻¹ (C≡N if present) Predicted: δ 10–12 ppm (NH), aromatic splitting due to fluorine
13b () 274 1662 cm⁻¹ (C=O), 2212 cm⁻¹ (C≡N) δ 3.77 (OCH3), δ 7.00–7.92 (aromatic H)
Example 83 () 302–304 Not reported δ 2.30 (CH3), δ 7.20–7.92 (aromatic H)

Key Observations :

  • The higher melting point of Example 83 (302–304°C) compared to 13b (274°C) suggests increased crystallinity due to chromenone and pyrazolo-pyrimidine cores .
  • Fluorine atoms in the target compound may lower solubility in polar solvents compared to methoxy or sulfamoyl groups in analogs .

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